molecular formula C15H24N2O4 B1458354 Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate CAS No. 1934379-72-2

Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate

Cat. No. B1458354
M. Wt: 296.36 g/mol
InChI Key: QMNHWFFFQOLWFA-UHFFFAOYSA-N
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Description

Tert-butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxylate is a chemical compound with a molecular weight of 280.37 . The IUPAC name for this compound is (1R,3s,5S)-tert-butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O3/c1-14(2,3)20-13(19)17-10-4-5-11(17)7-15(6-10)8-12(18)16-9-15/h10-11H,4-9H2,1-3H3,(H,16,18) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Decomposition and Environmental Impact

Research on related ethers, such as Methyl tert-butyl ether (MTBE), has focused on environmental impacts and degradation methods. For instance, Hsieh et al. (2011) explored the decomposition of MTBE using a cold plasma reactor, highlighting the potential for advanced oxidation processes in mitigating the environmental footprint of similar compounds (Hsieh et al., 2011). This research avenue suggests that compounds like Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate may also be studied for their environmental persistence and degradation pathways.

Synthetic Applications and Catalysis

Spiro compounds and those with tert-butyl groups are of interest in synthetic organic chemistry, particularly for their potential applications in catalysis and synthesis of complex organic molecules. For example, applications of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines have been reviewed, showing the importance of such structures in accessing diverse piperidines, pyrrolidines, and azetidines (Philip et al., 2020). This highlights a potential research area for Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate in facilitating stereoselective synthesis and catalysis.

Environmental and Health Assessments

The assessment of the environmental and health impacts of related compounds, such as MTBE, indicates a broader concern for compounds used as fuel additives or in industrial applications. For instance, studies like those by Bus, Gollapudi, and Hard (2022) integrate rat and mouse carcinogenicity data with mode of action, human bioassay dosimetry, and toxicokinetics to evaluate the cancer risk of MTBE, suggesting similar assessments might be relevant for tert-butyl-containing spiro compounds (Bus et al., 2022).

Adsorption and Purification Techniques

Given the environmental persistence of similar compounds, studies on adsorption techniques for the removal of MTBE from water by Vakili et al. (2017) may inform research on methods for purifying water from spiro and tert-butyl compounds (Vakili et al., 2017). This could include exploring adsorbents' feasibility in eliminating similar compounds from aqueous solutions.

properties

IUPAC Name

tert-butyl 5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-14(2,3)21-13(19)17-10-4-5-11(17)7-15(6-10)9-16-12(18)8-20-15/h10-11H,4-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNHWFFFQOLWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CNC(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
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Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
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Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
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Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
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Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
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Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate

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